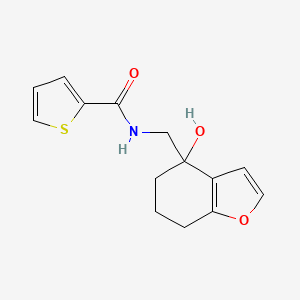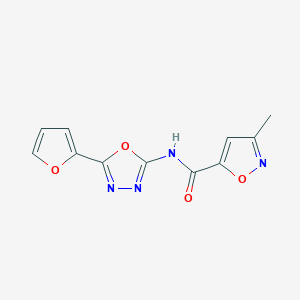
3-Methoxy-4-(3-methylbutoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(3-methylbutoxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 . It is also known by its IUPAC name 4-(isopentyloxy)-3-methoxybenzohydrazide .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(3-methylbutoxy)benzohydrazide is 1S/C13H20N2O3/c1-9(2)6-7-18-11-5-4-10(13(16)15-14)8-12(11)17-3/h4-5,8-9H,6-7,14H2,1-3H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- Molecular Configuration and Interactions : The structural analysis of benzohydrazide derivatives reveals the existence of molecules in a trans conformation with respect to the C=N double bond. These molecules often exhibit a twisted structure, with dihedral angles indicating the degree of planarity or twist between the benzene rings. For example, studies have detailed the crystal structures and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O and C—H⋯π interactions, which contribute to the stabilization of the crystal structure and the formation of a three-dimensional network in the solid state (Fun, Horkaew, & Chantrapromma, 2011).
Synthesis and Characterization
- Synthesis of Derivatives : Research into the synthesis of benzohydrazide derivatives, including those with methoxy substitutions, provides insights into chemical synthesis techniques, such as Knoevenagel condensation, and the characterization of these compounds using spectroscopy (NMR, FT-IR, UV-Vis) and single-crystal X-ray diffraction. These studies contribute to the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Prachumrat et al., 2018).
Biological Activities
- Antioxidant and Antimicrobial Properties : Several studies have explored the antioxidant, antimicrobial, and antifungal properties of benzohydrazide derivatives. These activities are attributed to the structural features of the compounds, such as the presence of methoxy groups and the configuration of the benzohydrazide moiety. For instance, compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Theoretical Studies and Molecular Docking
- Theoretical Investigations : Computational studies, including density functional theory (DFT) calculations and molecular docking, have been conducted to understand the antioxidant behavior and potential biological activity of benzohydrazide derivatives. These studies provide insights into the mechanisms of action at the molecular level and help in predicting the biological activities of new compounds based on their structural attributes (Ardjani & Mekelleche, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)6-7-18-11-5-4-10(13(16)15-14)8-12(11)17-3/h4-5,8-9H,6-7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFTXTWDMVEPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

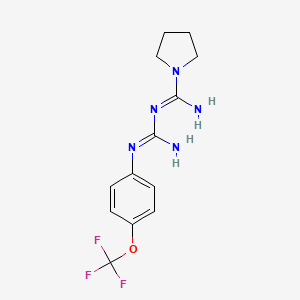
![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

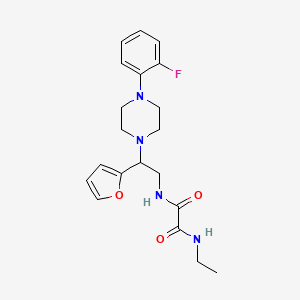
![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2561215.png)
![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)
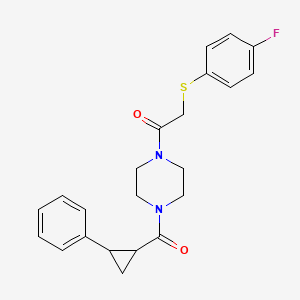
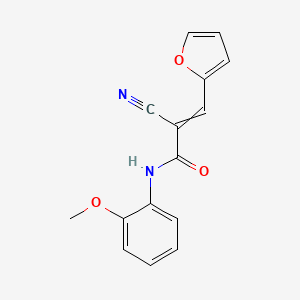
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)
